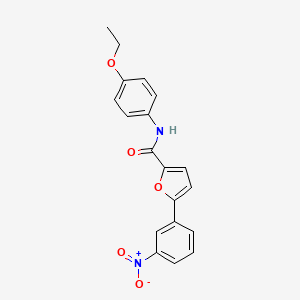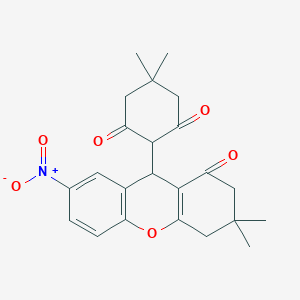![molecular formula C15H23NO5 B5213238 tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate, also known as Boc-MPEA oxalate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various physiological and biochemical effects. The compound has been shown to have an affinity for the serotonin receptor, which plays a crucial role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate has various biochemical and physiological effects on the body. It has been shown to increase the production of certain neurotransmitters, such as serotonin and dopamine, which play a crucial role in regulating mood and behavior. The compound has also been shown to have an anti-inflammatory effect, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate is its high purity, which makes it an ideal candidate for laboratory experiments. The compound is also stable under specific conditions, making it easy to handle and store. However, one of the limitations of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are various future directions for the use of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate in scientific research. One potential direction is the development of new drugs and peptides using the compound as a building block. Another direction is the development of new imaging agents for diagnostic purposes. Furthermore, the compound's interaction with specific receptors in the body makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology. tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate has been extensively used in scientific research and has various future directions, including the development of new drugs and peptides and the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate involves the reaction of tert-butyl[2-(3-methylphenoxy)ethyl]amine with oxalic acid in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, concentration, and reaction time, to ensure a high yield of the product. The synthesized compound is then purified using various techniques, such as recrystallization and chromatography, to obtain a pure form of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate.
Scientific Research Applications
Tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate has been extensively used in scientific research due to its unique properties. It is primarily used as a building block in the synthesis of various bioactive molecules, including drugs and peptides. The compound can also be used as a ligand in the development of new catalysts and as a reagent in organic synthesis. Furthermore, tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate has been used in the development of new imaging agents for diagnostic purposes.
properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-11-6-5-7-12(10-11)15-9-8-14-13(2,3)4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHQCGYDDXFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)
![1-methyl-5-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5213187.png)

![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)
![4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
![ethyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5213211.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![N-benzyl-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5213218.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5213233.png)